依替卡西肽

科学研究应用

AMG 416 在科学研究中有几个应用,特别是在医药和生物学领域:

继发性甲状旁腺功能亢进的治疗: AMG 416 正在被开发为治疗接受血液透析的慢性肾脏病患者的继发性甲状旁腺功能亢进.

钙敏感受体激动剂: AMG 416 作为钙敏感受体的激动剂,使其在研究钙稳态和相关疾病方面发挥作用.

药代动力学研究: AMG 416 用于药代动力学研究,以了解其在体内的吸收、分布、代谢和排泄.

作用机制

生化分析

Biochemical Properties

Etelcalcetide functions as an allosteric activator of the calcium-sensing receptor (CaSR) . It binds to the CaSR, enhancing the receptor’s activation by extracellular calcium . This interaction with the CaSR, which is expressed on parathyroid chief cells, leads to a decrease in parathyroid hormone (PTH) secretion .

Cellular Effects

Etelcalcetide has a significant impact on various types of cells and cellular processes. It influences cell function by reducing PTH and fibroblast growth factor-23 (FGF23) levels in patients with secondary hyperparathyroidism on hemodialysis . This reduction in PTH and FGF23 levels can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Etelcalcetide exerts its effects at the molecular level through binding interactions with the CaSR . It acts as an allosteric modulator, enhancing the activation of the receptor by extracellular calcium . This leads to a decrease in PTH secretion, which is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

Etelcalcetide has shown long-term effects in laboratory settings. Following a single intravenous bolus administration, PTH levels decreased within 30 minutes post-dose . The extent and duration of the reduction in PTH increased with increasing dose .

Dosage Effects in Animal Models

In animal models, the effects of etelcalcetide have been observed to vary with different dosages . For instance, in a rat model of renal insufficiency with secondary hyperparathyroidism, etelcalcetide was shown to prevent vascular calcification . The study also noted that etelcalcetide led to similar reductions in plasma PTH and parathyroid chief cell proliferation as paricalcitol, another treatment for secondary hyperparathyroidism .

Metabolic Pathways

Etelcalcetide is involved in the metabolic pathway of calcium homeostasis . It interacts with the CaSR, a key component in this pathway . By enhancing the activation of the CaSR, etelcalcetide influences the regulation of PTH, a hormone that plays a crucial role in calcium homeostasis .

Transport and Distribution

Etelcalcetide is administered intravenously, typically at the end of each dialysis session . After administration, it undergoes reversible disulfide exchange with endogenous thiols, predominantly forming conjugates with serum albumin in the bloodstream . This process contributes to etelcalcetide’s long plasma half-life of between 3 and 4 days .

Subcellular Localization

Etelcalcetide primarily interacts with the CaSR, which is located on the surface of parathyroid chief cells . By binding to and activating this receptor, etelcalcetide influences the function of these cells, leading to a decrease in PTH secretion .

准备方法

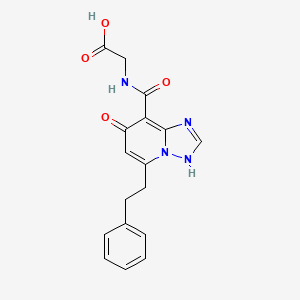

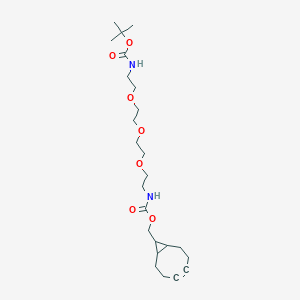

AMG 416 是一种由八个氨基酸组成的合成肽。AMG 416 的制备涉及固相肽合成,这是一种常见的肽合成方法。 该过程包括以下步骤 :

固相肽合成: 肽链在固体载体上组装,从 C 端开始到 N 端。

裂解和脱保护: 肽从固体载体上裂解,保护基团被去除。

纯化: 使用高效液相色谱法纯化粗肽以获得所需产物。

化学反应分析

AMG 416 经历了几种类型的化学反应,包括:

这些反应中常用的试剂和条件包括用于氧化的过氧化氢等氧化剂和用于还原的二硫苏糖醇等还原剂 . 这些反应形成的主要产物是 AMG 416 的氧化或还原形式 .

相似化合物的比较

AMG 416 类似于其他钙敏感受体激动剂,如辛那卡塞 . AMG 416 有一些独特的特征:

长效: 与辛那卡塞相比,AMG 416 的半衰期更长,使其适合于更少的给药频率.

静脉注射给药: 与口服给药的辛那卡塞不同,AMG 416 是静脉注射给药的,为可能难以口服服药的患者提供了一种替代给药途径.

类似的化合物包括:

辛那卡塞: 一种用于治疗继发性甲状旁腺功能亢进的口服钙调剂.

依替卡塞替: 另一种类似于 AMG 416 的静脉注射钙调剂,用于相同的适应症.

属性

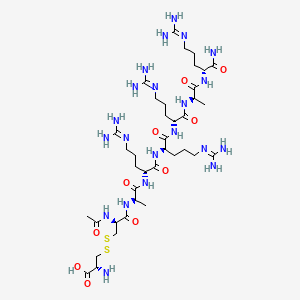

IUPAC Name |

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIAZGVDEUQPRI-ZJQCGQFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H73N21O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155132 | |

| Record name | Etelcalcetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1048.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Etelcalcetide is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR). Etelcalcetide binds to the CaSR and enhances activation of the receptor by extracellular calcium. Activation of the CaSR on parathyroid chief cells decreases PTH secretion. | |

| Record name | Etelcalcetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1262780-97-1 | |

| Record name | Etelcalcetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262780971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etelcalcetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etelcalcetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETELCALCETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ME133FJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)